molecular formula C10H8ClNO B8790037 8-Chloro-4-methoxyquinoline CAS No. 262588-44-3

8-Chloro-4-methoxyquinoline

Cat. No.: B8790037
CAS No.: 262588-44-3
M. Wt: 193.63 g/mol
InChI Key: KOSKDRAIQZZBDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Chloro-4-methoxyquinoline (CAS 16778-21-5) is a halogenated quinoline derivative with the molecular formula C₁₀H₈ClNO. It is synthesized via condensation, cyclization, hydrolysis, decarboxylation, and chlorination steps starting from 2-anisidine and diethyl(ethoxymethylene) malonate, achieving an overall yield of 33.81% . The compound is characterized by a quinoline core substituted with a chlorine atom at position 8 and a methoxy group at position 2. It is a white crystalline powder used as a pharmaceutical intermediate, particularly in skincare and medical ingredient synthesis .

Properties

CAS No.

262588-44-3

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

8-chloro-4-methoxyquinoline

InChI

InChI=1S/C10H8ClNO/c1-13-9-5-6-12-10-7(9)3-2-4-8(10)11/h2-6H,1H3

InChI Key

KOSKDRAIQZZBDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

4-Chloro-6,7-dimethoxyquinoline

  • Structure : Chlorine at position 4, methoxy groups at positions 6 and 5.
  • Synthesis : Reacting 6,7-dimethoxynaphthalen-1-ol with POCl₃ yields 70% product .
  • Properties : Planar molecular conformation due to intramolecular C–H···Cl interactions; melting point 130–131°C .
  • Applications: Studied for biological activities, leveraging quinoline’s natural product relevance .

4-Bromo-8-methoxyquinoline

  • Structure : Bromine at position 4, methoxy at position 6.
  • Properties: Coplanar non-hydrogen atoms; intermolecular C–H···O interactions form 1D chains.
  • Applications : Intermediate in radiopharmaceuticals (e.g., PET imaging agents) .

4-Amino-5-chloro-8-methoxyquinoline

  • Structure: Amino group at position 4, chlorine at position 5, methoxy at position 7.
  • Applications : Pharmaceutical research, though specific biological targets are underexplored .

Functional Group Variations

8-Methoxy-4-(4-methoxyphenyl)quinoline

  • Structure : Methoxy at position 8, 4-methoxyphenyl group at position 3.
  • Properties: Dihedral angle of 62.17° between quinoline and benzene rings; zigzag crystal packing via C–H···O bonds .
  • Applications : Semiconductor material in OLEDs due to electron-transport properties .

5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Structure : Carboxylic acid and oxo groups add polarity; chlorine at position 5, methoxy at 8.
  • Applications : Research in antimicrobial or enzyme-targeted therapies .

Substitution Position Effects

  • Chlorine Position: 8-Chloro-4-methoxyquinoline vs. 5-Chloro-8-methoxyquinoline (): Position 8 chlorine may influence steric effects in drug-receptor interactions, while position 5 chlorine in antimalarial compounds enhances activity .
  • Methoxy Position :
    • 4-Methoxy (target compound) vs. 6,7-Dimethoxy (): Multiple methoxy groups increase electron-donating effects, altering reactivity and solubility.

Comparative Data Table

Compound Name Molecular Formula Substituents Melting Point (°C) Key Applications Synthesis Yield References
This compound C₁₀H₈ClNO Cl (8), OMe (4) Not reported Pharmaceuticals 33.81%
4-Chloro-6,7-dimethoxyquinoline C₁₁H₁₀ClNO₂ Cl (4), OMe (6,7) 130–131 Biological studies 70%
4-Bromo-8-methoxyquinoline C₁₀H₈BrNO Br (4), OMe (8) Not reported Radiopharmaceuticals Not reported
8-Methoxy-4-(4-methoxyphenyl)quinoline C₁₇H₁₅NO₂ OMe (8), 4-OMe-Ph (4) Not reported OLED materials Not reported
4-Amino-5-chloro-8-methoxyquinoline C₁₀H₉ClN₂O NH₂ (4), Cl (5), OMe (8) Not reported Drug development Not reported

Key Research Findings

  • Synthetic Efficiency: Chlorinated quinolines (e.g., this compound) generally exhibit moderate yields (33–70%), influenced by substituent positions and reaction conditions .
  • Biological Relevance : Chlorine and methoxy groups enhance antimalarial and antimicrobial activities, as seen in 5-chloro-8-methoxy derivatives .
  • Material Science Applications : Methoxy-phenyl substitutions improve electron transport in OLEDs, while bromine aids in radiolabeling for imaging .

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